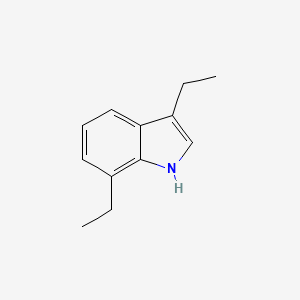

3,7-Diethyl-1H-indole

Description

Significance of the Indole (B1671886) Core in Heterocyclic Chemistry Research

The indole ring system is a privileged structure in medicinal chemistry due to its ability to mimic the structure of peptides and bind to a variety of biological receptors. byjus.com This structural motif is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of biologically active secondary metabolites, including neurotransmitters like serotonin. bhu.ac.in The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position, allowing for diverse functionalization and the creation of complex molecular architectures. bhu.ac.in The development of novel synthetic methodologies for the construction and modification of the indole core remains an active and important area of research. nih.govacs.org

Overview of Substituted Indoles in Advanced Chemical Research

Substituted indoles, where one or more hydrogen atoms on the indole ring are replaced by other functional groups, exhibit a vast spectrum of chemical and biological properties. The nature and position of these substituents can profoundly influence the molecule's reactivity, electronic properties, and biological activity. For instance, 3-substituted indoles are of particular interest due to their prevalence in pharmacologically active compounds. rsc.org Research into substituted indoles has led to the development of drugs for a wide range of conditions. Furthermore, the strategic placement of substituents allows for the fine-tuning of a molecule's properties for applications in materials science, such as in the development of organic semiconductors and fluorescent probes. The synthesis of polysubstituted indoles with precise regiocontrol is a key challenge and a major focus of contemporary organic synthesis. nih.govorganic-chemistry.org

Specific Research Focus on 3,7-Diethyl-1H-indole as a Model System

Despite the extensive research into substituted indoles, the specific compound This compound remains a relatively unexplored entity within the scientific literature. A comprehensive search reveals its commercial availability, yet a conspicuous absence of dedicated studies on its synthesis, properties, and applications. This lack of specific research presents a unique opportunity to utilize this compound as a model system to investigate the influence of alkyl substitution at the C3 and C7 positions of the indole core.

The presence of an ethyl group at the electron-rich C3 position and another at the C7 position on the benzene (B151609) ring suggests a unique electronic and steric profile. Research on this molecule could provide valuable insights into:

Regioselectivity in further functionalization: Studying how the two ethyl groups direct subsequent electrophilic substitution or metal-catalyzed cross-coupling reactions.

Structure-property relationships: Elucidating how this specific substitution pattern affects photophysical properties, solubility, and crystallinity.

Biological screening: Investigating its potential as a scaffold for the development of new bioactive compounds.

Given the importance of dialkylindoles, the systematic study of this compound would be a valuable addition to the field of heterocyclic chemistry.

Interactive Data Table: Properties of this compound and a Related Analog

| Property | This compound | 2,3-Dimethyl-1H-indole |

| CAS Number | 854902-99-1 | 91-55-4 |

| Molecular Formula | C12H15N | C10H11N |

| Molecular Weight | 173.26 g/mol | 145.21 g/mol |

| Melting Point | Data not available | 104-108 °C chemsynthesis.com |

| Boiling Point | Data not available | 285 °C chemsynthesis.com |

| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Data not available in published literature | Available in literature and spectral databases |

Plausible Synthetic Approaches for this compound

While no specific synthesis for this compound is reported, established methods for indole synthesis could be adapted.

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis. byjus.comwikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For this compound, the reaction would likely involve (2-ethylphenyl)hydrazine (B189390) and 2-pentanone. The regioselectivity of the cyclization would be a key factor to control.

Dehydrogenation of Indolines: The corresponding 3,7-diethyl-2,3-dihydro-1H-indole (3,7-diethylindoline) could be synthesized first, followed by a dehydrogenation step. Catalytic dehydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for this transformation. organic-chemistry.org

The exploration of these and other modern synthetic methods would be the first step in establishing a research program centered on this compound.

Structure

3D Structure

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3,7-diethyl-1H-indole |

InChI |

InChI=1S/C12H15N/c1-3-9-6-5-7-11-10(4-2)8-13-12(9)11/h5-8,13H,3-4H2,1-2H3 |

InChI Key |

NZZJIOQQUBCWLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CC |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of 3,7 Diethyl 1h Indole

Electrophilic Substitution Reactivity Profile of 3,7-Diethyl-1H-indole

Electrophilic aromatic substitution is a hallmark reaction of indoles. The delocalization of the nitrogen lone pair into the ring system renders the molecule highly nucleophilic, significantly more so than benzene (B151609). quora.com The regioselectivity of this reaction in this compound is dictated by the interplay between the inherent electronic properties of the indole (B1671886) nucleus and the directing effects of the two ethyl groups.

In an unsubstituted indole, electrophilic attack occurs almost exclusively at the C3 position. ic.ac.ukrogue-scholar.org This preference is attributed to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the benzene ring.

However, in this compound, the C3 position is blocked by an ethyl group. This blockage forces electrophilic substitution to occur at other positions on the pyrrole (B145914) ring. chim.it The primary alternative site for electrophilic attack is the C2 position. While substitution at C2 is electronically less favored than at C3 in a typical indole, the occupation of C3 makes C2 the most nucleophilic carbon center on the heterocyclic portion of the molecule. Reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) or Friedel-Crafts acylation under specific conditions would be expected to yield C2-substituted products.

The N1 position, bearing a proton, is another potential site of reaction. The indole N-H is weakly acidic and can be deprotonated by a strong base (e.g., sodium hydride) to form an indolyl anion. This anion is highly nucleophilic and readily reacts with electrophiles such as alkyl halides or acyl chlorides in N-functionalization reactions. nih.gov Direct electrophilic attack on the nitrogen of the neutral indole is less common but can occur with certain electrophiles.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Pyrrole Ring

| Position | Unsubstituted Indole Reactivity | This compound Reactivity | Rationale for Change |

| C3 | Major site of attack | Blocked | Steric hindrance and occupation by ethyl group. |

| C2 | Minor site of attack | Major site of attack | C3 position is blocked, making C2 the most activated carbon on the pyrrole ring. |

| N1 | Nucleophilic after deprotonation | Nucleophilic after deprotonation | Reactivity is maintained; accessible for N-alkylation, N-acylation, etc. |

The benzene portion of the indole ring, often called the benzenoid ring, is less reactive towards electrophiles than the pyrrole moiety. chim.it However, it is still activated compared to benzene itself due to the electron-donating nature of the fused pyrrole ring. The directing effects in this compound are twofold:

Fused Pyrrole Ring: The electron-donating pyrrole ring activates the entire benzenoid ring and preferentially directs electrophilic attack to the C4 and C6 positions.

C7-Ethyl Group: The ethyl group at C7 is an activating, ortho-, para-directing substituent. libretexts.org It therefore directs incoming electrophiles to its ortho position (C6) and its para position (C5).

The combination of these effects results in a distinct reactivity pattern. The C6 position is strongly activated, being ortho to the C7-ethyl group and influenced by the pyrrole ring. The C4 position is also significantly activated by the pyrrole ring. The C5 position is activated by the C7-ethyl group (para-directing) but is meta to the pyrrole nitrogen's influence, making it generally less reactive than C4 and C6. The C7 position itself is substituted. Consequently, electrophilic substitution on the benzenoid ring, which would require more forcing conditions than substitution on the pyrrole ring, is predicted to occur primarily at the C4 and C6 positions. Steric hindrance from the adjacent C7-ethyl group might slightly disfavor substitution at the C6 position compared to the C4 position.

Directed C-H Functionalization of this compound

While electrophilic substitution relies on the intrinsic nucleophilicity of the indole ring, modern synthetic methods allow for functionalization at positions that are otherwise unreactive. Transition-metal-catalyzed C-H activation, guided by a directing group (DG), has become a powerful tool for site-selective derivatization of indoles, particularly on the benzenoid ring. rsc.org

The C7 position of indole is challenging to functionalize directly due to the overwhelming reactivity of the C2 and C3 positions. rsisinternational.orgrsc.orgresearchgate.net However, in this compound, the C3 position is already substituted, and the C7 position bears an ethyl group, precluding direct C7-H activation. Strategies for functionalizing the C7-position typically rely on installing a directing group on the indole nitrogen (N1). This directing group coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and positions it in proximity to the C7-H bond, facilitating its cleavage. acs.org

A general mechanism for this process involves:

Installation of a directing group (e.g., picolinamide, pyrimidine, or a bulky phosphinoyl group) onto the N1 position. rsisinternational.org

Coordination of the metal catalyst to the directing group.

Formation of a stable six-membered metallacyclic intermediate via intramolecular C-H activation (cyclometalation) at the C7 position.

Reaction of the metallacycle with a coupling partner (e.g., an aryl halide, alkene, or alkyne) in an oxidative addition, migratory insertion, or related step.

Reductive elimination to release the C7-functionalized product and regenerate the active catalyst.

For this compound, this strategy would be used to functionalize a precursor molecule before the addition of the C7-ethyl group, or to activate the C-H bonds of the existing ethyl group itself, leading to more complex derivatives.

The C4 position is one of the least accessible sites on the indole ring through classical methods. rsc.orguni-goettingen.de Directed C-H activation provides a logical solution to this challenge. By installing a suitable directing group at the N1 position, a transition metal catalyst can be guided to the C4-H bond. acs.orgnih.gov

The mechanism is analogous to C7-functionalization but involves the formation of a different metallacyclic intermediate. For C4-functionalization, the geometry of the directing group and catalyst must favor the formation of a five-membered metallacycle. Various directing groups, including amides, sulfoxides, and specific heterocyclic systems, have been developed to achieve this selectivity. acs.orgnih.gov For this compound, an N1-directing group would be essential. The presence of the C3-ethyl group is advantageous as it prevents potential C2-functionalization, which can sometimes compete with C4-activation depending on the directing group and reaction conditions. chim.it

Table 2: General Strategies for Directed C-H Functionalization of the Indole Benzene Ring

| Target Position | Directing Group Position | Typical Metal Catalyst | Metallacycle Size | Applicability to this compound |

| C7 | N1 | Pd, Rh, Ir | 6-membered | Requires N1-DG; C3-Et prevents C2/C3 side reactions. |

| C4 | N1 or C3 | Pd, Rh, Ir | 5-membered | Requires N1-DG; C3-Et is beneficial for selectivity. |

Specific Derivatization Reactions of this compound

Beyond the general reactivity patterns, specific reactions can be employed to create a variety of derivatives from this compound.

N-Alkylation/Acylation: As previously mentioned, the N-H bond can be readily deprotonated with bases like NaH or K₂CO₃, and the resulting anion can be treated with various electrophiles. Reaction with methyl iodide would yield 3,7-Diethyl-1-methyl-1H-indole, while reaction with acetyl chloride would produce 1-Acetyl-3,7-diethyl-1H-indole. nih.gov

C2-Halogenation: Treatment with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an inert solvent is expected to selectively install a halogen at the C2 position, yielding 2-Bromo-3,7-diethyl-1H-indole or its chloro-analogue. These halogenated derivatives are valuable precursors for cross-coupling reactions.

C2-Metalation and Electrophilic Quench: Directed lithiation can be achieved at the C2 position. Using a strong base like tert-butyllithium, potentially with the aid of an N1 directing/protecting group, would generate a 2-lithioindole species. This potent nucleophile can then be quenched with a wide range of electrophiles, such as aldehydes (to form alcohols), carbon dioxide (to form carboxylic acids), or silyl (B83357) chlorides (to form silylindoles).

Palladium-Catalyzed Cross-Coupling: A C2-halogenated derivative of this compound could undergo Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), or Buchwald-Hartwig amination (with amines) to introduce diverse functional groups at the C2 position. nih.gov

Table 3: Examples of Plausible Derivatization Reactions for this compound

| Reaction Type | Reagents | Expected Position of Reaction | Product Type |

| N-Alkylation | 1. NaH2. CH₃I | N1 | N-Methylated indole |

| N-Acylation | 1. NaH2. Acetyl Chloride | N1 | N-Acetylated indole |

| Halogenation | NBS or NCS | C2 | 2-Haloindole |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst, base | C2 (from 2-halo derivative) | 2-Phenylindole derivative |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst, base | C2 (from 2-halo derivative) | 2-Alkynylindole derivative |

Alkylation and Acylation Reactions at Specific Sites

With the C3-position occupied, alkylation and acylation reactions on this compound are primarily directed toward the N1-position and the benzene portion of the ring system.

N1-Alkylation: The nitrogen atom of the indole ring is a common site for alkylation, typically achieved by deprotonation with a strong base to form the indolyl anion, followed by reaction with an alkylating agent. google.comgoogle.com Common bases include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in polar aprotic solvents like dimethylformamide (DMF). researchgate.net This method allows for the introduction of a wide variety of alkyl groups onto the indole nitrogen. Alternative methods, such as copper-catalyzed cross-coupling reactions, provide milder conditions for N-alkylation. researchgate.net For this compound, N-alkylation is generally a high-yielding and regioselective process due to the accessibility of the N-H proton and the absence of competition from the blocked C3-position.

Friedel-Crafts Reactions on the Benzene Ring: The benzene ring of the 3,7-diethylindole scaffold can undergo electrophilic aromatic substitution, such as Friedel-Crafts alkylation and acylation. openstax.orgresearchgate.net The regioselectivity of these reactions is governed by the combined directing effects of the pyrrole nitrogen (activating, ortho- and para-directing) and the C7-ethyl group (activating, ortho- and para-directing). The strongest activation is directed towards the C4 and C6 positions. The C2 position is also a potential site for electrophilic attack, though generally less favored than positions on the benzene ring in the absence of specific directing groups.

Friedel-Crafts acylation, which involves reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃, is a key method for introducing keto functionalities. masterorganicchemistry.comorganic-chemistry.org The resulting acyl group is deactivating, which advantageously prevents multiple acylations on the same ring. youtube.com Given the substitution pattern of this compound, acylation is expected to occur preferentially at the C4 or C6 positions.

| Reaction Type | Substrate Type | Reagents & Conditions | Primary Product Position | Notes |

|---|---|---|---|---|

| N-Alkylation | 3-Substituted Indole | 1. NaH, DMF 2. R-X (e.g., CH₃I, BnBr) | N1 | A general and high-yielding reaction for N-functionalization. google.comgoogle.com |

| N-Alkylation (Cu-catalyzed) | Indole | N-Tosylhydrazone, CuI, KOH, P(p-tolyl)₃ | N1 | Provides a milder alternative to strong base methods. researchgate.net |

| Friedel-Crafts Acylation | Unsubstituted Indole | (RCO)₂O or RCOCl, Y(OTf)₃, [BMI]BF₄, MW | C3 | Highly regioselective for the C3 position in unprotected indoles. nih.gov |

| Friedel-Crafts Acylation | 3,7-Disubstituted Indole (Predicted) | RCOCl, AlCl₃, CH₂Cl₂ | C4 / C6 | Reaction is directed to the activated benzene ring positions. |

Silylation and Borylation Methodologies

The introduction of silicon (silylation) and boron (borylation) moieties onto the indole scaffold provides versatile synthetic handles for further cross-coupling reactions and functionalization.

Silylation: The C-H silylation of indoles can be achieved using various catalytic systems. For 3-substituted indoles, palladium-catalyzed annulation with internal alkynes bearing a silyl group can lead to 2-silylated indole products. orgsyn.org Metal-free approaches using catalysts like Al(C₆F₅)₃ can promote regioselective C3-silylation of N-protected indoles. acs.org In the case of this compound, silylation would be expected to target other positions, such as C2 or the benzene ring, depending on the methodology employed. For instance, dehydrogenative annulation of pre-silylated indoles with alkynes offers a pathway to silole-fused indole systems. acs.org

Borylation: C-H borylation has emerged as a powerful tool for the regioselective functionalization of indoles. Iridium-catalyzed reactions are particularly effective. nih.gov The regioselectivity is highly dependent on the directing group attached to the indole nitrogen. For example, N-acyl directing groups can steer borylation to the C7-position using BBr₃. nih.gov Without a directing group, ligand-free iridium catalysis often favors borylation at the C3 position. nih.gov For this compound, where both C3 and C7 are substituted, borylation would be directed to the remaining C-H bonds. Depending on the catalyst and directing group strategy, selective borylation at the C2, C4, C5, or C6 positions could potentially be achieved, providing valuable intermediates for further synthesis. researchgate.net For example, using five-membered N-heterocycle directing groups has been shown to selectively direct borylation to the C7 position, suggesting that fine-tuning of directing groups could achieve selectivity at other sites. rsc.org

| Reaction Type | Substrate Type | Reagents & Conditions | Primary Product Position | Key Feature |

|---|---|---|---|---|

| C-H Borylation | N-Acyl Indole | [IrCl(cod)]₂, HBpin, n-hexane, 80°C | C3 | Ligand-free Ir-catalyzed reaction with high C3 selectivity. nih.gov |

| C-H Borylation | N-Pivaloyl Indole | BBr₃, DCM, rt | C7 | Directing-group-assisted electrophilic borylation. nih.gov |

| C-H Borylation | N-Heterocycle Directed Indole | BCl₃ or BBr₃ | C7 | Five-membered heterocycle directing groups provide high C7 selectivity. rsc.org |

| C-H Silylation | N-Substituted Indole | Ph₂SiH₂, Al(C₆F₅)₃-based FLP | C3 | Metal-free, thermally-induced frustrated Lewis pair catalysis. acs.org |

| Annulative Silylation | o-Iodoaniline | TMS-alkyne, Pd(OAc)₂, n-Bu₄NCl | C2 | Palladium-catalyzed annulation provides 2-silyl-3-alkylindoles. orgsyn.org |

Annulation and Cycloaddition Reactions Involving Diethylindoles

The 3,7-diethylindole core can participate in reactions that build additional rings onto the scaffold, leading to complex polycyclic structures.

Annulation Reactions: Annulation reactions fuse a new ring onto the indole framework. This can be achieved through various strategies, including intramolecular reactions of suitably functionalized indoles or intermolecular reactions that build the ring in a single step. For example, platinum-catalyzed tandem indole annulation/arylation cascades have been used to synthesize diindolylmethanes from propargylic ethers and indoles. nih.gov Ruthenium-catalyzed C-H alkenylation followed by intramolecular annulation of indole-4-carboxylic acids has been used to construct fused lactone scaffolds. rsc.org For 3,7-diethylindole, annulation reactions would likely involve functionalization and ring closure at the N1/C2 positions or across two positions on the benzene ring (e.g., C4/C5 or C5/C6).

Cycloaddition Reactions: Indole derivatives can participate in various cycloaddition reactions, acting as either the 2π or 4π component, or through dearomatization pathways. researchgate.netdntb.gov.ua The C2=C3 double bond of the indole can act as a dienophile in [4+2] cycloadditions. In 3-substituted indoles like this compound, this reactivity is altered, and the molecule might participate in other cycloaddition modes. Dearomative (4+3) cycloadditions of 3-alkenylindoles are known to produce seven-membered cyclohepta[b]indoles. acs.org

Another powerful strategy involves the in-situ generation of indole arynes (indolynes), which are highly reactive intermediates for Diels-Alder reactions. nih.gov The cycloaddition of a 6,7-indolyne intermediate with 2-substituted furans has shown remarkable regioselectivity, which is governed by electronic and dipolar effects rather than sterics. nih.gov The presence of an ethyl group at C7 in this compound would significantly influence the electronic properties of any potential indolyne intermediates formed on the benzene ring, thereby controlling the outcome of subsequent cycloaddition reactions.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling their outcomes.

Mechanism of Electrophilic Aromatic Substitution (EAS): For reactions like Friedel-Crafts acylation on the benzene ring, the mechanism follows the classical EAS pathway. psu.edu A highly reactive electrophile (e.g., an acylium ion, R-C≡O⁺) is generated by the Lewis acid catalyst. youtube.com The electron-rich indole ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The regioselectivity is determined by the stability of this intermediate. For this compound, attack at C4 or C6 is favored as the positive charge in the intermediate can be delocalized by both the pyrrole nitrogen and the C7-ethyl group, leading to a more stable intermediate compared to attack at C5.

Mechanism of C-H Borylation: Transition metal-catalyzed C-H borylation, particularly with iridium, is thought to proceed via a C-H activation step. rsc.org For directing-group-assisted electrophilic borylation at C7, DFT calculations suggest a mechanism involving initial coordination of the borylating agent (e.g., BCl₃) to the directing group, followed by an intramolecular electrophilic attack on the C7-H bond. rsc.org The directing group serves to lower the activation energy for C7 functionalization relative to other positions like C2.

Mechanism of Indolyne Cycloadditions: The unusual regioselectivity observed in the cycloaddition of 6,7-indolynes has been investigated through electronic structure calculations. nih.gov These studies revealed that 6,7-indolynes are highly polar structures. Their cycloadditions have significant electrophilic substitution character, where the initial bond formation is highly asynchronous. This polarity-driven reactivity can override steric hindrance, leading to the formation of what might be considered the more sterically crowded product. nih.govnih.gov The electronic influence of the C7-ethyl group in a hypothetical 3-ethyl-7-ethylindolyne would be a key factor in determining the polarization of the aryne and the ultimate regioselectivity of its cycloaddition reactions.

Advanced Spectroscopic Characterization of 3,7 Diethyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. High-resolution 1H NMR, 13C NMR, and various two-dimensional (2D) NMR techniques collectively provide a detailed picture of the molecular structure, including connectivity and spatial relationships of atoms.

High-resolution proton (¹H) NMR spectroscopy provides information about the chemical environment of protons in a molecule. For 3,7-Diethyl-1H-indole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the protons of the two ethyl groups at positions 3 and 7.

The chemical shifts (δ) are influenced by the electron-donating nature of the ethyl groups and the aromaticity of the indole ring. The predicted ¹H NMR data for this compound in a standard solvent like CDCl₃ are summarized in the table below. The ethyl groups at C3 and C7 would each present a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group. The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H6) would appear as a set of coupled multiplets. The proton at C2 of the pyrrole (B145914) ring would likely be a singlet or a finely split multiplet. The N-H proton typically appears as a broad singlet at a downfield chemical shift.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH | ~ 8.0 | br s | - |

| H2 | ~ 6.9 | s | - |

| H4 | ~ 7.3 | d | ~ 8.0 |

| H5 | ~ 7.0 | t | ~ 7.5 |

| H6 | ~ 7.1 | d | ~ 7.0 |

| C3-CH₂ | ~ 2.8 | q | ~ 7.5 |

| C3-CH₃ | ~ 1.3 | t | ~ 7.5 |

| C7-CH₂ | ~ 3.0 | q | ~ 7.6 |

| C7-CH₃ | ~ 1.4 | t | ~ 7.6 |

Note: Predicted values are based on data from analogous substituted indoles.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The spectrum for this compound would display distinct signals for each of the 12 unique carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon atom.

The predicted ¹³C NMR chemical shifts for this compound are presented below. The carbons of the ethyl groups (C3-CH₂ and C3-CH₃; C7-CH₂ and C7-CH₃) would appear in the aliphatic region (upfield), while the aromatic and pyrrolic carbons would resonate at lower field. The quaternary carbons (C3, C7, C3a, and C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~ 122.0 |

| C3 | ~ 118.0 |

| C3a | ~ 128.0 |

| C4 | ~ 120.0 |

| C5 | ~ 121.0 |

| C6 | ~ 119.0 |

| C7 | ~ 130.0 |

| C7a | ~ 136.0 |

| C3-CH₂ | ~ 18.0 |

| C3-CH₃ | ~ 14.0 |

| C7-CH₂ | ~ 25.0 |

| C7-CH₃ | ~ 15.0 |

Note: Predicted values are based on data from analogous substituted indoles.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methylene and methyl protons within each ethyl group. It would also highlight the coupling between the adjacent aromatic protons (H4, H5, and H6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is instrumental in assigning the carbon signals for all protonated carbons by linking them to their attached, and often already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the C3-CH₂ protons to C2, C3, and C3a would confirm the position of one ethyl group, while correlations from the C7-CH₂ protons to C6, C7, and C7a would confirm the position of the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is valuable for determining the through-space relationships between different parts of the molecule, such as the proximity of the C7-ethyl group to the N-H proton.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₂H₁₅N), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition.

| Ion | Calculated m/z |

| [M+H]⁺ | 174.1277 |

| [M+Na]⁺ | 196.1097 |

Note: These are theoretical values. Experimental values would be very close to these, within a few parts per million (ppm).

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of the protonated molecule of this compound, [M+H]⁺, would likely follow pathways characteristic of indole alkaloids.

A primary fragmentation pathway would involve the loss of a methyl radical (•CH₃) from one of the ethyl groups, leading to a stable benzylic-type cation. Another common fragmentation for ethyl-substituted aromatic compounds is the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement or related processes.

Predicted Major Fragmentation Pathways for [C₁₂H₁₅N+H]⁺ (m/z 174.1)

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Proposed Structure of Product Ion |

| 174.1 | Loss of •CH₃ | 159.1 | Ion resulting from benzylic cleavage |

| 174.1 | Loss of C₂H₄ | 146.1 | Ion resulting from loss of ethene |

| 159.1 | Loss of C₂H₄ | 131.1 | Further fragmentation of the m/z 159 ion |

The analysis of these fragmentation patterns provides strong evidence for the positions and nature of the substituents on the indole core.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.nih.govacs.orgarxiv.orgnih.govopenaccesspub.orgojp.govnih.govmdpi.comresearchgate.netnih.gov

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of molecules. While direct and complete spectral data for this compound is not extensively published, the vibrational characteristics can be reliably inferred from studies on the parent indole molecule and its various substituted derivatives. nih.govopenaccesspub.orgmdpi.com The vibrational spectrum of this compound is dominated by the modes of the indole ring, with additional contributions from the two ethyl substituents.

The indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, gives rise to a complex and characteristic vibrational spectrum. openaccesspub.org Key vibrational modes include the N-H stretch, C-H stretching of the aromatic rings, and various in-plane and out-of-plane bending and stretching vibrations of the C-C and C-N bonds within the rings. The positions of these bands are sensitive to the nature and position of substituents on the indole ring. nih.govojp.gov

In this compound, the N-H stretching vibration is a prominent feature in the IR spectrum, typically appearing as a sharp band in the region of 3400-3500 cm⁻¹. mdpi.com The exact position of this band can be influenced by hydrogen bonding interactions in the solid state or in solution. mdpi.com The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the two ethyl groups will give rise to strong absorptions in the 2850-2970 cm⁻¹ range.

The "fingerprint" region of the spectrum, from approximately 1600 cm⁻¹ to 600 cm⁻¹, contains a wealth of structural information. This region includes C=C stretching vibrations of the aromatic rings, C-N stretching, and various in-plane and out-of-plane C-H bending vibrations. A characteristic and often strong Raman band for the indole ring is observed around 758 cm⁻¹. nih.gov The substitution at the 3 and 7 positions with ethyl groups will influence the precise frequencies and intensities of these modes compared to unsubstituted indole. nih.gov

A comparative analysis of the IR and Raman spectra is crucial. Due to the different selection rules, some vibrational modes may be strong in the Raman spectrum but weak in the IR spectrum, and vice versa. For instance, the C=C stretching vibrations of the benzene ring are often more intense in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for Substituted Indoles

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected for this compound | Notes |

| N-H Stretch | 3400-3500 | ~3450 | Position sensitive to hydrogen bonding. mdpi.com |

| Aromatic C-H Stretch | 3000-3100 | ~3050 | |

| Aliphatic C-H Stretch | 2850-2970 | 2870-2960 | From the two ethyl groups. |

| C=C Ring Stretch | 1450-1620 | 1460-1610 | Multiple bands expected. |

| C-N Stretch | 1200-1350 | ~1250 | |

| Indole Ring Breathing | 740-780 | ~760 | Often a strong band in Raman. nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis.acs.orgfigshare.commdpi.comnih.govmdpi.comresearchgate.netbeilstein-journals.orgiucr.orgiucr.orgnih.govnih.govresearchgate.netresearchgate.netiucr.org

In a typical indole crystal structure, the indole ring system is essentially planar. iucr.org The ethyl groups at the 3 and 7 positions will have specific conformations relative to the indole plane. The crystal system and space group will be determined by the symmetry of the molecule and the way the molecules pack in the unit cell. For many substituted indoles, monoclinic or orthorhombic crystal systems are common. iucr.orgnih.gov

The bond lengths and angles within the indole core are expected to be consistent with those of other indole derivatives. The C-C bond lengths in the benzene portion will be characteristic of an aromatic ring, while the bond lengths in the pyrrole ring will reflect the partial double bond character. The C-N bond lengths will also be in the expected range for an aromatic heterocyclic amine. The geometry around the sp³ hybridized carbon atoms of the ethyl groups will be tetrahedral.

Table 2: Expected Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value/System | Source/Analogy |

| Crystal System | Monoclinic or Orthorhombic | Based on various substituted indoles. iucr.orgnih.gov |

| Space Group | P2₁/c, P-1, or similar | Common for organic molecules. mdpi.comiucr.org |

| Indole Ring | Planar | A general feature of the indole core. iucr.org |

| N-H Bond Length | ~0.86 Å | Typical for N-H bonds in crystallographic data. nih.gov |

| C-C (aromatic) Bond Lengths | 1.36-1.42 Å | Standard aromatic C-C bond lengths. |

| C-N Bond Lengths | 1.37-1.39 Å | Reflects aromaticity of the pyrrole ring. |

Analysis of Intermolecular Interactions in Crystal Structures.nih.govacs.orgiosrjournals.org

The crystal packing of indole derivatives is governed by a variety of intermolecular interactions, which dictate the supramolecular architecture. nih.goviosrjournals.org For this compound, several types of interactions are anticipated to play a crucial role in the solid-state structure.

The most significant intermolecular interaction is expected to be hydrogen bonding involving the N-H group of the indole ring. nih.goviucr.org The N-H group can act as a hydrogen bond donor, while a suitable acceptor atom on a neighboring molecule, such as a nitrogen or oxygen atom if present, or the π-system of an adjacent indole ring (N-H···π interactions), would complete the hydrogen bond. acs.org In the absence of stronger acceptors, N-H···π interactions are a common motif in indole crystal structures, leading to the formation of chains or layers. acs.org

Furthermore, π-π stacking interactions between the aromatic indole rings of adjacent molecules are a common feature in the crystal packing of such compounds. nih.govacs.org These can occur in a face-to-face or offset (herringbone) arrangement, contributing significantly to the cohesion of the crystal. acs.org The presence of the ethyl groups at the 3 and 7 positions may sterically influence the type and geometry of these π-π stacking interactions.

Weak C-H···π interactions, where a C-H bond from an ethyl group or the indole ring interacts with the π-electron cloud of a neighboring indole ring, can also contribute to the stability of the crystal packing. nih.gov A detailed analysis of the Hirshfeld surface can be used to visualize and quantify these various intermolecular contacts.

Table 3: Common Intermolecular Interactions in Indole Crystal Structures

| Interaction Type | Description | Significance in this compound |

| N-H···π Hydrogen Bonding | The N-H proton interacts with the electron-rich π-system of a neighboring indole ring. acs.org | Likely to be a primary organizing force in the crystal lattice. |

| π-π Stacking | Overlap of the aromatic π-orbitals of adjacent indole rings. nih.govacs.org | Contributes to crystal stability; geometry may be influenced by ethyl groups. |

| van der Waals Forces | Weak, non-specific interactions between all atoms. | Provide overall cohesion to the crystal structure. |

| C-H···π Interactions | A C-H bond interacts with a neighboring π-system. nih.gov | Can further stabilize the packing arrangement. |

Theoretical and Computational Chemistry Studies of 3,7 Diethyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. scispace.com

Geometry optimization is a key application of DFT in which the algorithm seeks to find the minimum energy conformation of a molecule. nih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the 3,7-Diethyl-1H-indole structure until the lowest energy state, corresponding to the most stable three-dimensional arrangement, is found. The resulting optimized geometry provides crucial information about the molecule's shape and steric properties. For indole (B1671886) derivatives, DFT calculations, often using basis sets like 6-311++G**, are performed to obtain these optimized structures, which can then be compared with experimental data if available. nih.gov The accuracy of the optimized geometry is foundational for all subsequent computational predictions, including spectroscopic and reactivity parameters.

Table 1: Illustrative Geometrical Parameters for an Indole Ring System

This table provides representative data for the core indole structure to illustrate the output of a DFT geometry optimization. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| N1-C2 | 1.37 | |

| C2-C3 | 1.38 | |

| C3-C3a | 1.44 | |

| C3a-C7a | 1.40 | |

| N1-C7a | 1.38 | |

| C2-N1-C7a | 108.5 | |

| N1-C2-C3 | 110.5 | |

| C2-C3-C3a | 107.0 |

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.netmasterorganicchemistry.com The spatial distribution and energy of these orbitals are critical in predicting how a molecule will interact with other reagents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ro A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For aromatic systems like this compound, the HOMO is typically a π-orbital distributed across the ring system, while the LUMO is a π*-antibonding orbital. Computational analysis provides the energies of these orbitals and visualizes their distribution, highlighting regions of the molecule most likely to participate in electron donation or acceptance.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. tandfonline.com The MEP map displays regions of varying electrostatic potential on the molecule's van der Waals surface, using a color spectrum. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would reveal the electron-rich areas, likely concentrated around the nitrogen atom and the π-system of the indole ring, making these sites favorable for interaction with electrophiles. tandfonline.comresearchgate.net The hydrogen atom on the indole nitrogen would likely be a site of positive potential. MEP analysis is a valuable predictive tool, offering a clear, visual guide to the reactive sites of a molecule. mdpi.com

Computational Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule, providing a powerful tool for assigning experimental signals and verifying proposed structures. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govresearchgate.netacs.org

The process involves first optimizing the molecule's geometry using a method like DFT. Then, a GIAO calculation is performed on the optimized structure to compute the isotropic shielding values for each nucleus. researchgate.net These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For this compound, this would provide predicted chemical shifts for all hydrogen and carbon atoms, aiding in the unambiguous assignment of its experimental NMR spectra.

Table 2: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Shifts

This table demonstrates how calculated NMR data is typically presented and compared with experimental values. Data is hypothetical for this compound.

| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO/DFT) | Hypothetical Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 123.5 | 122.8 | +0.7 |

| C3 | 112.0 | 111.5 | +0.5 |

| C3-CH₂ | 20.1 | 19.7 | +0.4 |

| C3-CH₂CH₃ | 14.2 | 13.9 | +0.3 |

| C4 | 120.5 | 120.1 | +0.4 |

| C5 | 121.8 | 121.3 | +0.5 |

| C6 | 119.4 | 119.0 | +0.4 |

| C7 | 129.8 | 129.2 | +0.6 |

| C7-CH₂ | 25.3 | 24.8 | +0.5 |

| C7-CH₂CH₃ | 15.1 | 14.7 | +0.4 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule's bonds. cardiff.ac.uk Computational methods, typically using DFT, can calculate these vibrational frequencies and their corresponding intensities. nih.gov

After geometry optimization finds the molecule's minimum energy structure, a frequency calculation is performed. This calculation determines the normal modes of vibration and their associated frequencies. cardiff.ac.uk The results can be used to generate a theoretical IR and Raman spectrum. These simulated spectra are incredibly useful for assigning the absorption bands observed in experimental spectra to specific molecular motions, such as N-H stretches, C-H bends, or aromatic ring vibrations. nih.gov For this compound, this would help in confirming the presence of the ethyl groups and the integrity of the indole core.

Mechanistic Insights from Computational Modeling

Computational modeling is a cornerstone in elucidating the mechanisms of chemical reactions involving substituted indoles. By mapping out potential energy surfaces, identifying transition states, and calculating reaction pathways, these theoretical studies provide a detailed picture of how reactions proceed at a molecular level.

Transition state theory is a fundamental concept in chemical kinetics, and its application through computational analysis allows for the detailed examination of the high-energy structures that govern reaction rates. For reactions involving this compound, such as electrophilic substitution or functionalization at the nitrogen atom, computational models can identify the geometry and energy of the transition states.

For instance, in a typical electrophilic aromatic substitution reaction, the reaction pathway would involve the formation of a sigma complex (a Wheland intermediate). Computational studies can model the structures of the possible sigma complexes formed by the attack of an electrophile at different positions of the indole ring. The relative energies of the transition states leading to these intermediates can then be calculated to predict the most favorable reaction pathway. The presence of the ethyl groups at the 3 and 7 positions will influence the stability of these transition states through both electronic and steric effects.

Table 1: Hypothetical Transition State Energies for Electrophilic Attack on this compound

| Position of Attack | Relative Transition State Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| C2 | 15.2 | Steric hindrance from the C3-ethyl group |

| C4 | 18.5 | Disruption of aromaticity, less favorable resonance |

| C5 | 17.8 | Moderate resonance stabilization |

| C6 | 19.1 | Less favorable resonance stabilization |

Note: The data in this table is illustrative and based on general principles of indole reactivity. Actual values would require specific DFT calculations.

The reaction coordinate for a given transformation can be meticulously mapped, revealing the energy profile from reactants to products. This includes the identification of intermediates and the calculation of activation energies, which are crucial for understanding reaction kinetics. Molecular dynamics simulations can further provide insights into the dynamic nature of these reaction pathways.

Computational chemistry is particularly adept at explaining and predicting the regioselectivity and stereoselectivity of organic reactions. For this compound, the substitution pattern significantly influences the outcome of chemical transformations.

Regioselectivity: The indole nucleus has several potential sites for electrophilic attack. The inherent electronic properties of the indole ring favor substitution at the C3 position. However, in this compound, the C3 position is already substituted. Computational models can be used to predict the next most likely site of reaction. By calculating the electron density at various positions on the indole ring (e.g., through Mulliken or Natural Bond Orbital (NBO) analysis), and by modeling the stability of the intermediates formed upon attack at each position, the regiochemical outcome can be rationalized and predicted. nih.govrsc.orgamazonaws.comsemanticscholar.org For instance, tools like RegioSQM utilize semi-empirical methods to quickly predict the most nucleophilic center in heteroaromatic systems, which can be applied to forecast the regioselectivity of electrophilic substitutions. nih.govrsc.orgamazonaws.comsemanticscholar.org

Stereoselectivity: In reactions where new chiral centers are formed, computational modeling can elucidate the origins of stereoselectivity. For example, if this compound were to undergo a reaction that introduces a substituent at a prochiral center, DFT calculations could be used to model the transition states leading to the different stereoisomers. The energy difference between these diastereomeric transition states would determine the enantiomeric or diastereomeric excess of the product. Non-covalent interactions, such as hydrogen bonding or van der Waals forces, between the substrate, reagents, and any catalysts play a crucial role in determining the stereochemical outcome, and these can be accurately modeled.

Conformational Analysis and Stability Studies

The ethyl groups attached to the 3 and 7 positions of the indole ring are flexible and can rotate around the C-C single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable arrangement of these groups in three-dimensional space.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface associated with the rotation of the ethyl groups. By systematically rotating the dihedral angles of the ethyl substituents and calculating the energy at each point, a conformational energy map can be generated. The minima on this map correspond to the stable conformers.

For this compound, the orientation of the ethyl groups relative to the plane of the indole ring will be a key factor in determining conformational stability. Steric interactions between the ethyl groups and the adjacent protons on the indole ring will lead to energetic penalties for certain conformations.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-C-C-H) at C3 | Dihedral Angle (H-C-C-H) at C7 | Relative Energy (kcal/mol) |

| Anti-Anti | 180° | 180° | 0.00 |

| Anti-Gauche | 180° | 60° | 0.85 |

| Gauche-Gauche | 60° | 60° | 1.70 |

| Syn-Anti | 0° | 180° | 4.50 |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis. The relative energies are estimates based on typical steric and torsional strains.

These studies can also provide information on the energy barriers between different conformers, which is important for understanding the dynamic behavior of the molecule in solution. The stability of different conformers can have a significant impact on the molecule's reactivity and its interactions with other molecules, such as in biological systems.

Advanced Applications of 3,7 Diethyl 1h Indole in Materials Science and Catalysis

Incorporation into Functional Materials and Devices

The integration of indole (B1671886) derivatives into functional materials is a burgeoning area of research, with applications ranging from organic electronics to polymer science. The 3,7-diethyl substitution pattern of the indole ring can impart desirable properties such as increased solubility and tailored electronic characteristics, which are crucial for the performance of organic materials.

While specific research on the incorporation of 3,7-Diethyl-1H-indole into functional materials is emerging, the broader class of indole derivatives has seen significant use in the development of organic light-emitting diodes (OLEDs) and novel polymers. The inherent optical properties of the indole nucleus, combined with the processability enhancements offered by alkyl substituents, make these compounds attractive candidates for emissive and charge-transporting layers in OLEDs uniss.it. For instance, organoboron compounds derived from the tautomerization of 1H-indole to 3H-indole have been utilized to create bright orange-red to red emitting materials for OLEDs researchgate.netrsc.org. It is conceivable that the electronic tuning provided by the ethyl groups in this compound could lead to materials with specific emission wavelengths.

In the realm of polymer chemistry, indole-based monomers have been used to synthesize aromatic polyesters with notable thermal properties. For example, polyesters derived from dimethyl 1,1′-(propane-1,3-diyl)bis(1H-indole-3-carboxylate) have been synthesized and characterized, demonstrating the versatility of the indole scaffold in creating new polymeric materials nih.govacs.org. The presence of diethyl groups in this compound could enhance the solubility of resulting polymers, facilitating their processing into thin films for various applications. A study on indole-grafted poly(vinyl alcohol) with pendant alkyl groups has shown that such modifications can influence the material's thermal and antimicrobial properties rsc.org.

Table 1: Potential Applications of this compound in Functional Materials

| Application Area | Potential Role of this compound | Key Research Findings for General Indole Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material with tailored electronic properties. | Indole derivatives are used to create efficient red emitters researchgate.netrsc.org. The indole structure can lower HOMO/LUMO levels, which is beneficial for OLED applications uniss.it. |

| Organic Polymers | Monomeric unit for synthesizing soluble, functional polyesters. | Indole-based polyesters exhibit interesting thermal properties nih.govacs.org. Alkyl-grafted indole polymers show modified physical characteristics rsc.org. |

| Supramolecular Assemblies | Building block for self-assembling systems through non-covalent interactions. | The indole framework can participate in hydrogen bonding and π-π stacking to form complex supramolecular structures nih.gov. |

Role in Chiral Catalysis and Asymmetric Synthesis

The development of chiral catalysts for asymmetric synthesis is a critical endeavor in modern chemistry, enabling the selective production of enantiomerically pure compounds. Indole derivatives have been widely explored as precursors for chiral ligands and catalysts due to their rigid structure and the presence of a modifiable N-H group.

The asymmetric Friedel-Crafts alkylation of indoles is a well-established method for forming carbon-carbon bonds and creating chiral centers mdpi.comresearchgate.netacs.orgnih.gov. This reaction is often catalyzed by chiral metal complexes or organocatalysts. While specific examples utilizing this compound as a substrate or catalyst are not extensively documented, the electronic and steric nature of the diethyl substituents would undoubtedly influence the reactivity and selectivity of such transformations. The electron-donating nature of the ethyl groups could enhance the nucleophilicity of the indole ring, potentially increasing reaction rates. Conversely, the steric bulk at the 3 and 7 positions could direct the approach of electrophiles, influencing regioselectivity.

Furthermore, the this compound framework can serve as a scaffold for the synthesis of novel chiral ligands. By functionalizing the indole core, particularly at the nitrogen atom or other available positions, new ligands with unique steric and electronic profiles can be designed. For instance, chiral bis(oxazoline) and bis(imidazoline) ligands are known to be effective in various metal-catalyzed asymmetric reactions nih.gov. The synthesis of such ligands incorporating the 3,7-diethylindole moiety could lead to catalysts with novel reactivity and selectivity. The development of chiral ligands is a key area in asymmetric catalysis, with a continuous search for new "privileged" structures that can be applied to a wide range of reactions snnu.edu.cn.

Table 2: Potential Roles of this compound in Asymmetric Catalysis

| Catalytic Role | Potential Advantage of this compound | Relevant Research on General Indole Derivatives |

| Chiral Ligand Precursor | The diethyl groups can provide a specific steric environment around a metal center, influencing enantioselectivity. | A wide variety of chiral ligands based on different heterocyclic scaffolds have been synthesized and applied in catalysis nih.gov. |

| Substrate in Asymmetric Reactions | The electronic and steric properties of the diethyl groups can control the regioselectivity and stereoselectivity of reactions like Friedel-Crafts alkylation. | Asymmetric Friedel-Crafts alkylation of indoles is a powerful tool for creating chiral molecules mdpi.comresearchgate.netacs.orgnih.gov. |

| Organocatalyst Scaffold | Functionalization of the indole core could lead to new classes of chiral organocatalysts. | Indole-based scaffolds have been used to develop organocatalysts for various asymmetric transformations. |

Diethylindole Derivatives as Synthetic Molecular Platforms for Complex Systems

The indole ring is often referred to as a "privileged scaffold" in medicinal chemistry, as it is a recurring motif in a vast number of natural products and pharmaceuticals with diverse biological activities nih.govnih.gov. This privileged nature extends to its use as a synthetic platform for the construction of complex molecular architectures. The this compound core, with its defined substitution pattern, provides a robust starting point for the synthesis of libraries of related compounds with systematically varied properties.

The chemical reactivity of the indole nucleus allows for functionalization at multiple positions, enabling the construction of intricate molecular systems. For example, the synthesis of polynuclear indole derivatives can be achieved through reactions such as Friedel-Crafts alkylation of γ-hydroxybutyrolactams, leading to complex structures with potential biological activity mdpi.com. Starting with this compound, chemists can explore the synthesis of novel polycyclic aromatic systems with unique three-dimensional structures.

The formation of supramolecular structures is another avenue where 3,7-diethylindole derivatives can serve as valuable platforms. The indole N-H group can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking interactions. These non-covalent interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures nih.gov. The ethyl groups at the 3 and 7 positions would influence the packing of these molecules in the solid state, potentially leading to novel crystal structures and material properties. The synthesis of complex molecules often relies on the use of versatile building blocks, and indole derivatives have proven to be exceptional in this regard mdpi.com.

Table 3: this compound as a Platform for Complex Systems

| Area of Complexity | Synthetic Strategy | Potential Outcome |

| Polycyclic Aromatic Systems | Intramolecular cyclization reactions, Friedel-Crafts alkylations. | Novel polynuclear aromatic compounds with tailored electronic and steric properties mdpi.com. |

| Supramolecular Assemblies | Exploitation of hydrogen bonding and π-π stacking interactions. | Ordered molecular assemblies with potential applications in materials science and molecular recognition nih.govmdpi.com. |

| Combinatorial Libraries | Systematic functionalization of the indole core at various positions. | Libraries of related compounds for screening in drug discovery and materials science nih.govnih.gov. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indoles is a cornerstone of heterocyclic chemistry, yet many traditional methods involve harsh conditions or toxic reagents. thieme-connect.com Future research into 3,7-Diethyl-1H-indole would benefit from the development of novel and sustainable synthetic routes that prioritize environmental compatibility and efficiency.

Key areas of focus could include:

Green Chemistry Approaches: Exploring syntheses that utilize benign solvents like water or deep eutectic solvents, employ microwave or ultrasound assistance to reduce reaction times, and use recyclable catalysts can significantly lower the environmental impact. tandfonline.comnih.gov

Catalyst Innovation: Moving beyond traditional acid catalysts, research could focus on metal-free catalytic systems or earth-abundant metal catalysts to construct the this compound scaffold. organic-chemistry.org

Atom Economy: Designing synthetic pathways, such as multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product represents a highly sustainable and efficient strategy.

| Synthetic Strategy | Potential Advantages for this compound |

| Modified Fischer Indole (B1671886) Synthesis | Could be adapted using greener acid catalysts and solvents. |

| Palladium-Catalyzed Annulation | Allows for modular synthesis from readily available anilines and alkynes, offering high regioselectivity. nih.gov |

| C-H Activation/Functionalization | Could enable the direct introduction of the ethyl groups onto a pre-formed indole core, reducing the number of synthetic steps. thieme-connect.comresearchgate.net |

Exploration of Undiscovered Reactivity Patterns

The electronic properties of the indole nucleus are influenced by its substituents. The presence of electron-donating ethyl groups at the C3 and C7 positions of this compound suggests unique reactivity waiting to be explored. While the C3 position is typically the most nucleophilic site in indoles, its substitution in this compound shifts the focus to other positions on the ring. nih.govchim.it

Future research could investigate:

Site-Selective C-H Functionalization: With the C3 position blocked, other positions on both the pyrrole (B145914) (C2) and benzene (B151609) (C4, C5, C6) rings become primary targets for functionalization. Developing directing-group strategies could enable precise modification at less inherently reactive sites, such as the C7 position. researchgate.netnih.govnih.govresearchgate.net

Cycloaddition Reactions: The indole π-system can participate in various cycloaddition reactions. The specific substitution pattern of this compound may influence the stereochemistry and regioselectivity of these reactions, leading to novel polycyclic structures.

Oxidative Coupling Reactions: The electron-rich nature of the diethyl-substituted indole ring could make it a suitable substrate for oxidative coupling reactions, potentially forming novel dimers or polymers with interesting electronic or material properties.

Integration of Advanced Computational Techniques with Experimental Studies

Computational chemistry is a powerful tool for predicting and understanding chemical phenomena, offering insights that can guide and accelerate experimental research. indexcopernicus.com For this compound, a synergistic approach combining computational and experimental methods would be highly beneficial.

Potential integrated research avenues include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and rationalize observed regioselectivity in synthetic and functionalization reactions. nih.govacs.org This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Properties: Computational methods can predict various properties of this compound, such as its electronic structure, redox potentials, and spectroscopic characteristics (NMR, IR, UV-Vis). rsc.orgmdpi.comresearchgate.netresearchgate.net These theoretical predictions can be invaluable for interpreting experimental data and identifying potential applications. researchgate.net

Rational Design of Derivatives: In silico techniques can be used to design novel derivatives of this compound with specific desired properties. For example, computational screening could identify derivatives with optimal electronic properties for use in organic electronics or with specific binding affinities for use as chemosensors.

Potential for New Applications in Niche Chemical Fields

While indole derivatives are widely known for their pharmacological activities, the unique structure of this compound may lend itself to applications in other specialized areas of chemistry. researchgate.net

Emerging areas for exploration include:

Chemical Sensors: The indole scaffold is known to be an effective component in chemosensors for detecting various ions, such as fluoride (B91410) or specific metal cations. spectroscopyonline.commdpi.commdpi.com The ethyl groups on this compound could be used to tune the molecule's electronic properties and solubility, potentially leading to the development of highly selective and sensitive fluorescent or colorimetric sensors. acs.org

Organic Materials: Functionalized indoles are being investigated for their potential in materials science. The electron-rich nature of the this compound core suggests it could serve as a building block for organic semiconductors, dyes, or other functional materials. Further modification of the indole core could lead to materials with tailored optical and electronic properties.

Agrochemicals: The indole nucleus is a common feature in agrochemicals. Research could explore the potential of this compound and its derivatives as novel herbicides, pesticides, or plant growth regulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.